molecular formula C13H19NO B311465 N-(3,4-dimethylphenyl)pentanamide

N-(3,4-dimethylphenyl)pentanamide

Cat. No.: B311465
M. Wt: 205.3 g/mol
InChI Key: GKVCAEYCABWMAT-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)pentanamide is an organic compound characterized by a pentanamide backbone substituted with a 3,4-dimethylphenyl group. The compound’s synthesis likely involves amide coupling methodologies, similar to related derivatives .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)pentanamide

InChI

InChI=1S/C13H19NO/c1-4-5-6-13(15)14-12-8-7-10(2)11(3)9-12/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

GKVCAEYCABWMAT-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=C(C=C1)C)C

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares N-(3,4-dimethylphenyl)pentanamide with key analogs, highlighting structural differences and their implications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 3,4-Dimethylphenyl C₁₃H₁₉NO ~233.30 Moderate lipophilicity; potential bioactivity (inferred)
N-(4-Methoxyphenyl)pentanamide 4-Methoxyphenyl C₁₂H₁₇NO₂ 207.27 Anthelmintic activity; excellent drug-likeness
N-(2,4-Dimethylphenyl)-3-phenyl-4-(dioxaborolan-2-yl)pentanamide 2,4-Dimethylphenyl + boronyl group C₂₅H₃₃BNO₃ 493.53 Synthetic intermediate for γ-boryl amides
N-(4-Sulfamoylphenyl)pentanamide derivatives Sulfamoylphenyl + isoindolinone C₂₄H₂₃N₅O₅S ~493.53 Antimicrobial potential (sulfonamide class)

Key Observations:

  • Lipophilicity: The dimethylphenyl group in the target compound enhances lipophilicity compared to the methoxyphenyl analog (logP ~2.5 vs.
  • Synthetic Routes: The compound can be synthesized via amide coupling (e.g., EDC/HOBt activation), analogous to N-(3,4-dimethoxyphenethyl)-2-oxo-5-phenylpentanamide . Boron-containing analogs require multi-component reactions, which are less straightforward .
  • Bioactivity: The methoxyphenyl derivative exhibits anthelmintic properties, suggesting that dimethylphenyl variants may also target parasitic pathways but with altered potency due to steric effects .

Stability and Metabolic Considerations

  • Degradation Pathways: N-(3,4-Dichlorophenyl)-2-methylpentanamide undergoes biochemical decomposition via dehalogenation and amide hydrolysis . The dimethylphenyl group in the target compound may confer greater metabolic stability compared to chloro- or methoxy-substituted analogs, as methyl groups resist oxidative demethylation .

Drug-Likeness and Pharmacokinetics

  • Rule-of-Five Compliance: The target compound (MW ~233, logP ~2.5) adheres to Lipinski’s rules, similar to N-(4-methoxyphenyl)pentanamide, which has favorable oral bioavailability .
  • Polar Surface Area (PSA): Estimated PSA of ~40 Ų (amide + aromatic groups) suggests moderate blood-brain barrier penetration, comparable to sulfamoylphenyl derivatives .

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